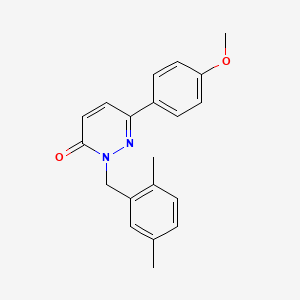
2-(2,5-dimethylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2,5-dimethylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one" is a pyridazinone derivative, which is a class of compounds known for various biological activities. Pyridazinones often exhibit interesting chemical properties and have been the subject of numerous synthetic and analytical studies due to their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyridazinone derivatives typically involves multi-step reactions, including cyclization and substitution processes. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives was achieved through Friedel-Crafts acylation followed by cyclization with hydrazine hydrate . Similarly, novel bicyclic pyridinols were prepared using multi-step strategies, such as intramolecular Friedel-Crafts reactions and inverse-demand Diels-Alder reactions . These methods highlight the complexity and versatility of synthetic approaches to pyridazinone derivatives.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives has been characterized using various analytical techniques, including X-ray crystallography and quantum chemical calculations. For example, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined, revealing coplanarity between the pyrazole, pyridine, and pyran rings . Additionally, the structures of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones were studied, confirming the existence of the hydrazone tautomeric form in solid state and solution .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, including dehydrogenation and substitution reactions. A novel dehydrogenation reaction was reported for the conversion of a tetrahydrobenzothiepino[5,4-c]pyridazin-3(2H)-one derivative to its corresponding dihydro compound . Additionally, the reactivity of pyridinols toward peroxyl radicals was examined, revealing their potential as antioxidants . The behavior of chloro pyridazinone derivatives towards different nucleophiles was also studied, demonstrating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The basicity of pyridinols was found to approach physiological pH with increasing electron density in the ring . The stability of these compounds varies, with some being indefinitely stable to air oxidation, while others decompose upon extended exposure to the atmosphere . The reactivities of these compounds in biological systems have also been explored, with some pyridazinone derivatives showing potent inhibitory activity against interleukin-1 beta (IL-1beta) production .
科学的研究の応用
Synthesis and Chemical Reactions
Novel Dehydrogenation Reactions : Nakao et al. (1991) described the synthesis of 2-(4-methoxyphenyl)-5,6-dihydro-(1)benzothiepino[5,4-c]pyridazin-3(2H)-one, a chemical closely related to the compound , through a novel dehydrogenation reaction. This process involved an acid-catalyzed intermolecular redox reaction, marking an innovative approach in chemical synthesis (Nakao, Obata, Yamaguchi, & Tahara, 1991).
Synthesis of Pyridazinone Derivatives : The work of Shams (1984) explored the synthesis of 6-aryl-2-ethoxycarbonyl pyridazin-3(2H)-ones, derivatives of pyridazinone, emphasizing their role as synthetic intermediates in the formation of hydrazides, hydrazidoyl chlorides, and nitrile imine species (Shams, 1984).
Crystal Structure Analysis : The crystal structure and properties of a pyridazin-3(2H)-one derivative were studied by Daoui et al. (2019). They provided insights into the molecular structure and stability of such compounds, which are essential for their potential applications in various fields (Daoui et al., 2019).
Biological Applications and Potential
Inhibitory Effects on Cancer Cell Viability : Kamble et al. (2015) synthesized new pyridazinone derivatives and evaluated their inhibitory effects on the viability of various human cancer cell lines. This research highlights the potential of pyridazinone derivatives in cancer therapeutics (Kamble et al., 2015).
Anti-Inflammatory and Analgesic Agents : Sharma and Bansal (2016) synthesized new pyridazinone derivatives and assessed them for anti-inflammatory and analgesic activities. Their findings suggest the potential of such compounds in developing new therapeutics with reduced side effects (Sharma & Bansal, 2016).
Inhibition of IL-1beta Production : Matsuda et al. (2001) prepared new pyridazinone derivatives and evaluated their ability to inhibit IL-1beta production, suggesting a potential role in anti-inflammatory therapies (Matsuda, Aoki, Koshi, Ohkuchi, & Shigyo, 2001).
特性
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-4-5-15(2)17(12-14)13-22-20(23)11-10-19(21-22)16-6-8-18(24-3)9-7-16/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPCVIQDDHRPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

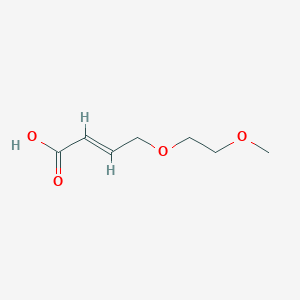
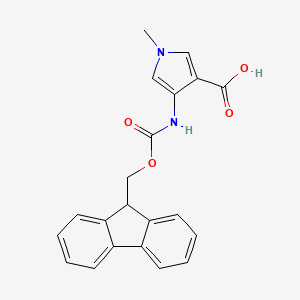
![(2-Fluoro-3-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B3003232.png)
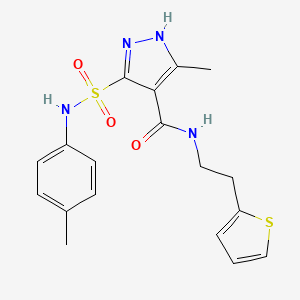
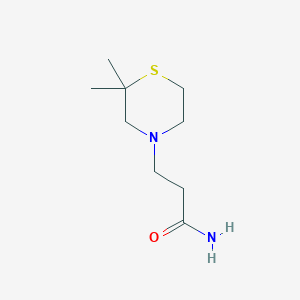
![4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B3003238.png)
![(3As,5aS,5bR,9S,11aR,13aR)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,5a-dicarboxylic acid](/img/structure/B3003239.png)
![2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3003240.png)
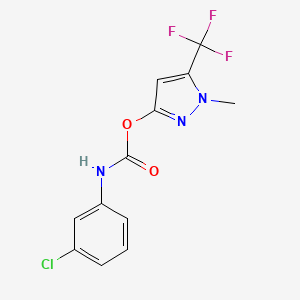
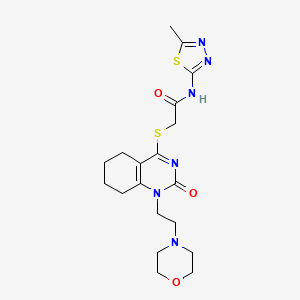
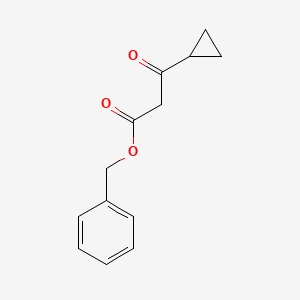
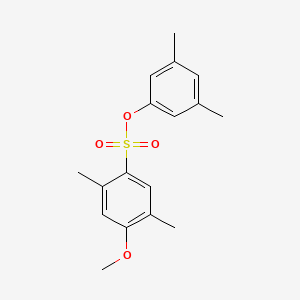
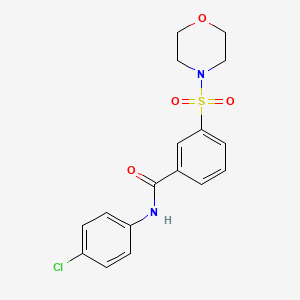
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3003251.png)